

mass spectrometry fragmentation pattern of 2,3-Dimethylnonane

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Compound of Interest

Compound Name: 2,3-Dimethylnonane

Cat. No.: B13832861

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An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2,3-Dimethylnonane

This guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of **2,3-Dimethylnonane**. The content is tailored for researchers, scientists, and professionals in drug development and related fields who utilize mass spectrometry for molecular structure elucidation.

Core Principles of Branched Alkane Fragmentation

Under electron ionization, branched alkanes undergo predictable fragmentation, which serves as a valuable tool for their identification. The fragmentation of these molecules is primarily governed by the stability of the resulting carbocations.^{[1][2]} Key characteristics of their mass spectra include:

- **Preferential Cleavage at Branch Points:** C-C bond cleavage is most likely to occur at the site of branching. This is because such fragmentation leads to the formation of more stable secondary (2°) and tertiary (3°) carbocations.^{[3][4]}
- **Weak or Absent Molecular Ion Peak:** The high stability of the carbocations formed upon fragmentation drives the process to such an extent that the molecular ion (M⁺) peak is often of very low abundance or entirely absent.^{[2][5]}

- **Dominance of Stable Carbocation Fragments:** The most abundant peaks (including the base peak) in the spectrum typically correspond to the most stable carbocations that can be formed from the parent molecule.^[1] The elimination of the largest substituent at a branch is often a favored pathway as it results in a more stabilized radical.^[3]

Mass Spectrometry Data for 2,3-Dimethylnonane

The electron ionization mass spectrum of **2,3-Dimethylnonane** (C₁₁H₂₄, Molecular Weight: 156.31 g/mol) is characterized by a series of fragment ions, with the molecular ion peak being virtually absent.^{[6][7]} The quantitative data for the most significant fragments are summarized in the table below, based on data from the NIST Mass Spectrometry Data Center.^[6]

| m/z | Proposed Fragment Ion | Relative Intensity (%) |
|-----|--|------------------------|
| 43 | [C ₃ H ₇] ⁺ | 100 |
| 57 | [C ₄ H ₉] ⁺ | 85 |
| 71 | [C ₅ H ₁₁] ⁺ | 60 |
| 85 | [C ₆ H ₁₃] ⁺ | 45 |
| 113 | [C ₈ H ₁₇] ⁺ | 15 |
| 127 | [C ₉ H ₁₉] ⁺ | 5 |

Experimental Protocols

The following is a representative protocol for the analysis of **2,3-Dimethylnonane** using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

- A dilute solution of **2,3-Dimethylnonane** is prepared in a high-purity volatile solvent (e.g., hexane or dichloromethane) to a concentration of approximately 10-100 µg/mL.
- An internal standard may be added for quantitative analysis.

2. Instrumentation:

- A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source is used.
- GC Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 μ m film thickness, with a 5% phenyl methylpolysiloxane stationary phase) is suitable for separating volatile hydrocarbons.
- Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).

3. GC-MS Parameters:

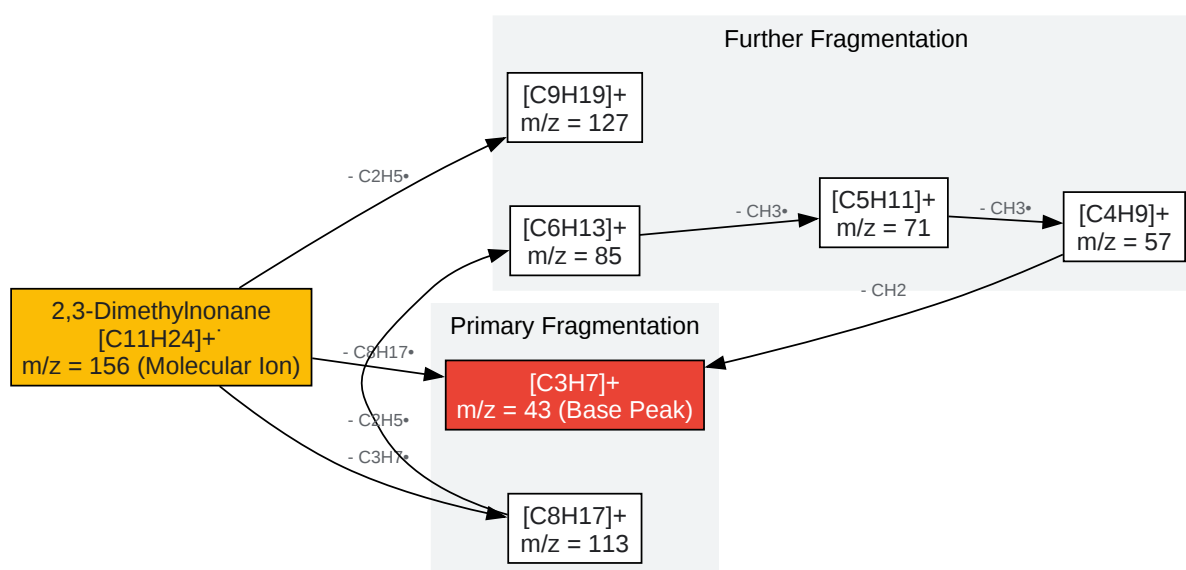
- Injector Temperature: 250 °C
- Injection Mode: Split (e.g., 50:1 split ratio) to prevent column overloading.
- Injection Volume: 1 μ L
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: Increase at 10 °C/min to 250 °C.
 - Final hold: Hold at 250 °C for 5 minutes.
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Mass Analyzer: Quadrupole or Ion Trap
- Scan Range: m/z 35-200

4. Data Acquisition and Analysis:

- The mass spectrometer is operated in full scan mode to acquire a complete fragmentation pattern.
- The resulting mass spectrum is compared against a reference library, such as the NIST/EPA/NIH Mass Spectral Library, for confirmation.[5]

Fragmentation Pathway of 2,3-Dimethylnonane

The fragmentation of **2,3-Dimethylnonane** is initiated by the removal of an electron to form the molecular ion, $[\text{C}_{11}\text{H}_{24}]^{+\cdot}$ (m/z 156), which is highly unstable and rapidly fragments. The primary cleavage occurs at the C3-C4 bond, leading to the formation of a stable secondary carbocation $[\text{C}_8\text{H}_{17}]^+$ (m/z 113) and a propyl radical, or, more favorably, a secondary carbocation $[\text{C}_3\text{H}_7]^+$ (m/z 43) and a C_8H_{17} radical. The formation of the highly stable isopropyl cation ($[\text{C}_3\text{H}_7]^+$) results in the base peak at m/z 43. Subsequent fragmentations involve the loss of alkyl radicals from the long nonane chain.



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